Norneovardenafil
Overview
Description
Norneovardenafil is a chemical compound with the molecular formula C18H20N4O4 . It is structurally related to vardenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norneovardenafil involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[5,1-f][1,2,4]triazin-2-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxybenzoic acid moiety: This step typically involves esterification reactions using ethyl alcohol and benzoic acid derivatives.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key steps include:
Bulk synthesis of intermediates: Large-scale reactors are used to produce intermediates in bulk.
Continuous flow processes: These processes ensure consistent quality and high throughput.
Purification and quality control: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product
Chemical Reactions Analysis
Types of Reactions
Norneovardenafil undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed
Oxidation products: Various oxidized derivatives of this compound.
Reduction products: Reduced forms of this compound with altered functional groups.
Substitution products: Substituted derivatives with different functional groups
Scientific Research Applications
Norneovardenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Studied for its potential effects on biological systems, particularly in relation to phosphodiesterase inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of erectile dysfunction.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Norneovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in enhanced blood flow to certain tissues. The molecular targets include the PDE5 enzyme, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Vardenafil: The parent compound, used in the treatment of erectile dysfunction.
Sildenafil: Another well-known PDE5 inhibitor with similar applications.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to vardenafil and sildenafil
Uniqueness
Norneovardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These differences can influence its efficacy, duration of action, and potential side effects .
Properties
IUPAC Name |
4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXGHYOSBOMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626256 | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358390-39-3 | |
Record name | Norneovardenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOVARDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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